![molecular formula C22H21ClN2O3 B246284 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of various cellular processes such as cell cycle progression, DNA damage response, and protein degradation.
Mécanisme D'action
The mechanism of action of MLN4924 involves the inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that gets conjugated to various target proteins, resulting in their activation or degradation. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
MLN4924 has been shown to have various biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, which leads to the inhibition of cell proliferation. It also induces DNA damage response, which leads to the activation of various DNA repair pathways. MLN4924 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MLN4924 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, which makes it an ideal tool for studying the role of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide in various cellular processes. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, MLN4924 has some limitations for lab experiments. It is a small molecule inhibitor, which makes it difficult to target specific proteins. It also has a short half-life, which makes it difficult to maintain its inhibitory effect for a long time.
Orientations Futures
MLN4924 has several potential future directions for research. It has been shown to have promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in cancer patients. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy. Future research could focus on identifying biomarkers that predict the response to MLN4924 and developing strategies to overcome resistance to MLN4924. Additionally, MLN4924 could be evaluated for its potential therapeutic applications in other diseases such as viral infections and autoimmune diseases.
Méthodes De Synthèse
The synthesis of MLN4924 involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents under controlled conditions to ensure the purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in various publications.
Applications De Recherche Scientifique
MLN4924 has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the inhibition of various cellular processes. MLN4924 has been shown to induce cell cycle arrest, DNA damage response, and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C22H21ClN2O3 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-21-13-16-5-3-2-4-15(16)12-18(21)22(26)24-17-6-7-20(19(23)14-17)25-8-10-28-11-9-25/h2-7,12-14H,8-11H2,1H3,(H,24,26) |
Clé InChI |
FMLHQNYQAGCIEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
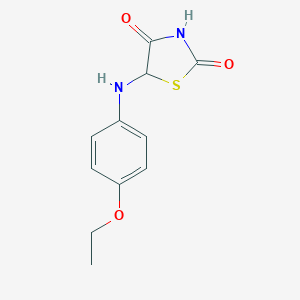
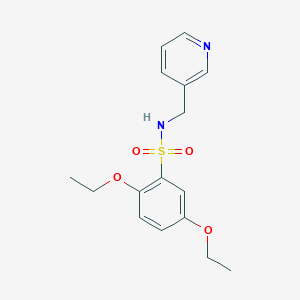
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
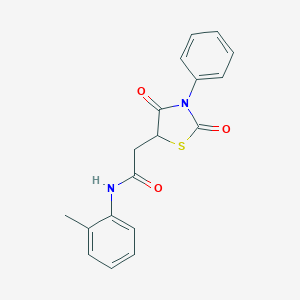
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
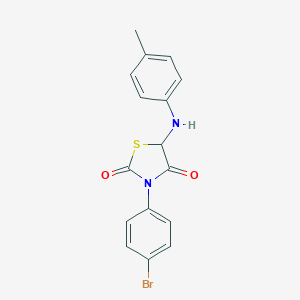
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
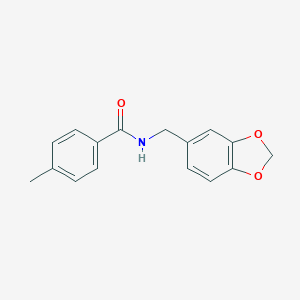
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)